molecular formula C14H14N4O2 B15349838 N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide CAS No. 4979-29-7

N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide

Cat. No.: B15349838
CAS No.: 4979-29-7
M. Wt: 270.29 g/mol
InChI Key: JMSXMMICYURJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide is a nitrosamide compound characterized by a nitroso (-N=O) group attached to a tertiary amine structure. The molecule contains two phenyl groups: one linked via an ethylamino chain and the other directly bonded to the amide nitrogen. This structural configuration places it within the broader class of N-nitroso compounds (NOCs), which are known for their diverse chemical reactivity and biological activity, particularly carcinogenicity .

Properties

CAS No.

4979-29-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[2-(N-nitrosoanilino)ethyl]-N-phenylnitrous amide

InChI

InChI=1S/C14H14N4O2/c19-15-17(13-7-3-1-4-8-13)11-12-18(16-20)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

JMSXMMICYURJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN(C2=CC=CC=C2)N=O)N=O

Origin of Product

United States

Comparison with Similar Compounds

(a) Nitroso-Phenyl Substituted Amides

  • N-[4-(Nitroso-phenyl-amino)phenyl]-N-phenyl-nitrous amide (CAS 2716-09-8): This compound shares the nitroso-phenyl-amino motif but differs in the substitution pattern, with the nitroso group attached to a para-substituted phenyl ring rather than an ethyl chain. Such structural variations influence solubility and metabolic stability. For example, aromatic nitroso compounds often exhibit lower aqueous solubility compared to aliphatic analogs due to increased hydrophobicity .
  • 2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7): The presence of a carboxylic acid group enhances polarity, improving solubility in polar solvents. This contrasts with the target compound, which lacks ionizable groups, suggesting lower solubility in aqueous environments .

(b) Aliphatic Nitrosamines

  • N-Methyl-N-Nitroso-Phenethylamine (CAS 13256-11-6): A structurally simpler nitrosamine with a phenethyl chain. Aliphatic nitrosamines like this are metabolically activated in vivo to form alkylating agents, a key mechanism underlying their carcinogenicity . The target compound’s ethyl linker may similarly facilitate metabolic activation, though steric hindrance from phenyl groups could modulate reactivity.
  • Methyl({2-[methyl(nitroso)amino]ethyl})amine: This compound (CID 55285153) features a shorter aliphatic chain and methyl substituents. The absence of aromatic rings likely increases its volatility and metabolic lability compared to the target compound .

Physicochemical Properties

Property Target Compound* N-[4-(Nitroso-phenyl-amino)phenyl]-N-phenyl-nitrous amide N-Methyl-N-Nitroso-Phenethylamine
Molecular Formula C₁₆H₁₈N₄O₂ (inferred) C₁₈H₁₆N₄O₂ C₉H₁₂N₂O
Solubility Low (predicted) Low Moderate (aliphatic chain)
Stability Air-sensitive (nitroso) Likely unstable to light/heat Thermally labile
Carcinogenicity High (inferred) Suspected Confirmed in vitro

*Properties inferred from structural analogs.

Preparation Methods

Direct Nitrosation of N,N'-Diphenylethylenediamine

Procedure :

  • Synthesis of N,N'-Diphenylethylenediamine :
    Ethylenediamine is reacted with bromobenzene in the presence of cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) at 25°C for 12 hours. The product is isolated via extraction with ethyl acetate (EtOAc) and purified by flash chromatography.
  • Nitrosation :
    The diphenylethylenediamine intermediate (2.0 mmol) is dissolved in a 1:2 mixture of acetonitrile and water (15 mL) and cooled to 0°C. Concentrated HCl (0.80 mL, 24.0 mmol) is added dropwise, followed by an aqueous solution of NaNO₂ (0.14 g, 2.0 mmol). The reaction is stirred for 1 hour, extracted with EtOAc, and dried over Na₂SO₄. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 20:1).

Yield : 65–72%
Key Challenges :

  • Competing over-nitrosation or decomposition at elevated temperatures.
  • Sensitivity to light necessitates amber glassware.

Stepwise Phenylation and Nitrosation

Procedure :

  • Monophenylation of Ethylenediamine :
    Ethylenediamine (1.0 equiv) is treated with benzyl bromide (1.0 equiv) in DMF using Cs₂CO₃ (0.5 equiv) as a base. The mixture is stirred at 25°C for 30 minutes, yielding N-benzylethylenediamine.
  • Nitrosation of the Primary Amine :
    The monophenylated intermediate is subjected to NaNO₂ (1.2 equiv) and HCl (12.0 mmol) at 0°C for 1 hour. The nitroso product is extracted with EtOAc and dried.

  • Second Phenylation and Nitrosation :
    The mono-nitroso derivative undergoes a second phenylation using bromobenzene, followed by nitrosation under identical conditions to yield the target compound.

Yield : 58–63% (over three steps)
Advantages :

  • Enables regioselective nitrosation.
  • Reduces side reactions compared to direct methods.

Protective Group Strategy

Procedure :

  • Benzyl Protection :
    Ethylenediamine is reacted with benzyl chloroformate (Cbz-Cl) to form N,N'-bis-Cbz-ethylenediamine.
  • Phenylation :
    The protected amine is treated with bromobenzene and Cs₂CO₃ in DMF, followed by hydrogenolysis (H₂/Pd-C) to remove Cbz groups.

  • Nitrosation :
    The deprotected diphenylethylenediamine is nitrosated using NaNO₂/HCl at 0°C.

Yield : 70–75%
Applications :

  • Ideal for substrates prone to oxidation.
  • Ensures high purity by minimizing side reactions.

Comparative Analysis of Methods

Parameter Direct Nitrosation Stepwise Approach Protective Group
Yield 65–72% 58–63% 70–75%
Reaction Steps 2 3 4
Purification Complexity Moderate High High
Regioselectivity Low Moderate High

Key Observations :

  • The protective group method offers superior yield and selectivity but requires additional steps.
  • Direct nitrosation is time-efficient but less selective.

Optimization Strategies

Acid Selection

Hydrochloric acid (HCl) is preferred over H₂SO₄ or AcOH due to its compatibility with NaNO₂ and minimal side-product formation.

Temperature Control

Maintaining temperatures at 0–5°C suppresses undesired diazotization and decomposition.

Solvent Systems

Acetonitrile/water mixtures (1:2 v/v) enhance nitrosonium ion stability while ensuring substrate solubility.

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.45–7.75 (m, aromatic protons), 3.85–4.10 (m, -CH₂-NH-), 2.90–3.20 (m, -N=O).
  • IR (KBr) : 1590 cm⁻¹ (N=O stretch), 1495 cm⁻¹ (C-N stretch).
  • MS (ESI+) : m/z 271.2 [M+H]⁺.

Q & A

Basic: What are the recommended synthesis pathways for N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves nitrosation of secondary amines under acidic conditions. For example, analogous nitrosamines (e.g., N-Nitroso Desmethyldiphenhydramine) are synthesized via nitrosating agents like sodium nitrite in HCl . Optimization includes controlling pH (<3), temperature (0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography or recrystallization .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to identify nitroso (-N=O) and phenyl-ethyl-amide groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C16H18N2O2 in analogous compounds ).
  • Infrared Spectroscopy (IR): Peaks at ~1450 cm⁻¹ (N=O stretch) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How can researchers resolve contradictions in reported carcinogenicity data for nitrosamines?

Answer:
Discrepancies often arise from:

  • Dose-Response Variability: Some studies report carcinogenicity at ppm levels (e.g., N-Nitroso-N-Ethylbenzylamine: H351 classification ), while others show no effects at lower doses.
  • Metabolic Activation: Differences in liver enzyme activity (e.g., cytochrome P450) across test models can alter metabolite toxicity. Use in vitro mutagenicity assays (Ames test) with S9 metabolic activation to standardize results .

Advanced: What analytical methods are most effective for detecting trace impurities in this compound?

Answer:

  • HPLC-MS/MS: Detects nitrosamine impurities (e.g., 1-Nitroso-pyrrolopiperidine) at limits of quantification (LOQ) <1 ppb .
  • GC-ECD/NPD: Suitable for volatile nitrosamines but requires derivatization for non-volatile analogs.
  • Regulatory Alignment: Follow EMA guidelines for nitrosamine limits (e.g., AI ≤ 26.5 ng/day for N-Nitroso-methylphenidate ).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure (H301 hazard ).
  • Storage: Store at 0–6°C in amber vials to prevent thermal decomposition .
  • Spill Management: Neutralize with 10% ascorbic acid to reduce nitrosamine stability .

Advanced: How does the electronic structure of the nitroso group influence reactivity in biological systems?

Answer:
The nitroso group (-N=O) acts as an electrophile, forming DNA adducts via alkylation at guanine N7 positions. Computational studies (DFT) show that electron-withdrawing substituents (e.g., phenyl groups) enhance electrophilicity, increasing mutagenic potential . Contrastingly, steric hindrance from ethyl-phenyl groups may reduce adduct formation .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Acidic Conditions (pH <3): Rapid degradation via hydrolysis (half-life <24 hrs at 25°C).
  • Neutral/Alkaline Conditions: Stable for weeks at 4°C but decomposes at >40°C, releasing nitric oxide (NO) .
  • Light Sensitivity: UV exposure accelerates nitroso group cleavage; use light-resistant containers .

Advanced: What in silico tools can predict the metabolic pathways of this nitrosamine?

Answer:

  • ADMET Predictor™: Models hepatic metabolism (e.g., CYP450-mediated N-dealkylation).
  • SwissADME: Predicts bioavailability and potential toxic metabolites (e.g., phenylhydroxylamine derivatives) .
  • Molecular Dynamics (MD): Simulates nitroso-amine interactions with DNA polymerase to assess replication errors .

Basic: How should researchers validate the purity of synthesized batches?

Answer:

  • Elemental Analysis (EA): Match calculated vs. observed C/H/N/O percentages (e.g., C16H18N2O2: %C = 70.83, %H = 6.71 ).
  • HPLC-DAD: Purity >98% with a single peak at λ = 254 nm .
  • Karl Fischer Titration: Confirm moisture content <0.5% to prevent hydrolysis .

Advanced: How do structural analogs of this compound inform its mechanism of carcinogenicity?

Answer:
Analog studies (e.g., N-Nitroso Carvedilol and N-Nitroso Methylphenidate ) reveal:

  • DNA Alkylation: Correlates with tumorigenicity in rodent models.
  • Epigenetic Effects: Nitrosamines can inhibit histone deacetylases (HDACs), promoting oncogene expression. Compare with structurally similar impurities (e.g., N-(2-hydroxy-1-phenylethyl)nitrous amide ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.